molecular formula C17H18N2O3S B2734399 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921558-78-3

2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2734399
CAS No.: 921558-78-3
M. Wt: 330.4
InChI Key: KRKIWXJQLKOQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-dimethyl-substituted benzene ring and a 1-methyl-2-oxoindolin-5-yl group attached to the sulfonamide nitrogen. The indolinone moiety (2-oxoindoline) introduces a cyclic amide structure, which may enhance hydrogen-bonding interactions and influence biological activity.

Properties

IUPAC Name

2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-4-7-16(12(2)8-11)23(21,22)18-14-5-6-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIWXJQLKOQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-methyl-2-oxoindoline-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Oncology

The compound has shown promising results in cancer research, particularly as an inhibitor of specific proteins involved in tumor growth.

Mechanism of Action :

  • Acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway.
  • Inhibition leads to stabilization and activation of p53, promoting apoptosis in cancer cells.

Biological Activity Data :

ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Cell Lines<100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cell Lines>1000Low cytotoxicity observed

Case Study 1: Cancer Therapeutics

A study using murine models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Infectious Disease Treatment

The compound has also been investigated for its potential antimalarial properties.

Antimalarial Activity :
Research indicated moderate effectiveness against Plasmodium falciparum, the causative agent of malaria. Further studies are required to optimize its efficacy against resistant strains.

Biological Activity Data :

ActivityModelIC50 (nM)Comments
Antimalarial ActivityPlasmodium falciparum200Moderate activity; further optimization needed

Case Study 2: Antiparasitic Activity

In a focused study on antimalarial properties, the compound showed moderate effectiveness against Plasmodium falciparum. The findings suggested that structural modifications could enhance its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N,4-Dimethyl-N-(1-(p-Tolyl)-1H-Indol-2-yl)Benzenesulfonamide (3da)

  • Structure: Contains an indole ring substituted with a p-tolyl group instead of the indolinone moiety.
  • Molecular Formula : C₁₉H₂₁N₂O₂S (HRMS [M+H]⁺: 341.1318) .
  • This structural variation likely impacts solubility and receptor interactions.
  • Synthesis : Prepared via electrochemical C–H amidation using heteroarenes and sulfonamide precursors .

N,4-Dimethyl-N-(Phenyl-Ethynyl)Benzenesulfonamide (1a)

  • Structure: Features an ethynylphenyl group rather than the indolinone substituent.
  • Reactivity : Oxidized to α-keto imides using DMSO under microwave irradiation, demonstrating the sulfonamide’s versatility in forming electrophilic intermediates .
  • Application: Highlights the role of substituents in directing reactivity; the electron-deficient ethynyl group facilitates oxidation, whereas the indolinone’s cyclic amide may stabilize the structure .

N,4-Dimethyl-N-(5-Oxo-5-Phenylpentyl)Benzenesulfonamide (2bd)

  • Structure: A linear pentyl chain with a terminal ketone replaces the indolinone group.
  • Synthesis : Produced via NaH-mediated aryne chemistry and Grignard addition, yielding a 91% isolated product .
  • Comparison: The flexible alkyl chain may confer different conformational dynamics compared to the rigid indolinone, affecting binding affinity in biological systems .

N-(1,3-Benzodioxol-5-yl)-2-Methylbenzenesulfonamide

  • Structure: Substituted with a benzodioxole group instead of indolinone.
  • Molecular Weight : 291.32 g/mol (vs. ~330–350 g/mol estimated for the target compound) .

Tabulated Comparison of Key Compounds

Compound Name Substituent Molecular Formula Key Synthetic Method Notable Properties/Applications Reference
Target Compound 1-Methyl-2-oxoindolin-5-yl ~C₁₇H₁₈N₂O₃S* Likely coupling/oxidation Potential bioactive scaffold -
3da (Indole derivative) 1-(p-Tolyl)-1H-indol-2-yl C₁₉H₂₁N₂O₂S Electrochemical C–H amidation High-yield synthesis (HRMS: 341.1318)
1a (Ethynyl derivative) Phenyl-ethynyl C₁₆H₁₅NO₂S Microwave-assisted oxidation Forms α-keto imides for further derivatization
2bd (Linear ketone derivative) 5-Oxo-5-phenylpentyl C₁₉H₂₃NO₃S Grignard reaction 91% yield, flexible backbone
N-(1,3-Benzodioxol-5-yl)-2-methyl derivative 1,3-Benzodioxol-5-yl C₁₄H₁₃NO₄S Standard sulfonamide coupling Lower molecular weight (291.32 g/mol)

*Estimated based on structural analysis.

Structural and Functional Implications

  • Indolinone vs.
  • Rigidity vs. Flexibility: The indolinone’s cyclic structure imposes conformational constraints, unlike the linear alkyl chain in 2bd, which may enhance target specificity .
  • Electronic Effects : Electron-withdrawing groups (e.g., 2,4-dimethylbenzene) in the target compound may modulate sulfonamide acidity and reactivity compared to electron-rich substituents like benzodioxole .

Biological Activity

2,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Research has indicated that compounds similar to 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit various mechanisms of action:

  • Inhibition of Enzymes : Many sulfonamides act as inhibitors of carbonic anhydrases and other enzymes, impacting metabolic pathways.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases or pathways involved in tumor growth.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, a related compound demonstrated significant inhibition of c-MET kinase activity with an IC50 value of 8.1 μM . This suggests that modifications to the sulfonamide structure can enhance its efficacy against cancer cells.

Enzyme Inhibition

The compound is hypothesized to inhibit various enzymes critical for cellular functions. For example, sulfonamides have been shown to inhibit carbonic anhydrase II selectively, which is crucial in conditions like glaucoma . The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.

Case Study 1: c-MET Inhibition

A study evaluated the inhibitory effects of a series of compounds on c-MET kinase. Among these, 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibited promising results with substantial inhibition rates at concentrations as low as 20 μM .

Case Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the compound's effect on carbonic anhydrase II. The results indicated that it could reduce intraocular pressure effectively when administered topically in ocular formulations . This highlights its potential therapeutic application in treating glaucoma.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolic pathways is essential for evaluating the biological activity of any drug candidate. The metabolism of sulfonamides often involves hydroxylation and N-hydroxylation processes, leading to various metabolites that may retain or alter biological activity.

Metabolite Retention Time (min) Mass Transition (m/z) Biological Activity
M16.7254→117Moderate inhibition
M28.7254→133High inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.